molecular formula C12H16O2S B15328672 1-((3-Methoxyphenyl)thio)-3-methylbutan-2-one

1-((3-Methoxyphenyl)thio)-3-methylbutan-2-one

Cat. No.: B15328672
M. Wt: 224.32 g/mol
InChI Key: RITLYTUZFOGVDD-UHFFFAOYSA-N
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Description

1-((3-Methoxyphenyl)thio)-3-methylbutan-2-one is a synthetic organic compound featuring a thioether bridge connecting a 3-methoxyphenyl group to a 3-methylbutan-2-one chain. This structure combines a methoxy-aromatic system with a ketone, making it a valuable intermediate for researchers, particularly in medicinal chemistry. Compounds containing thiophene and analogous sulfur-based heterocycles are extensively investigated for their diverse therapeutic properties . This reagent serves as a key precursor in the synthesis of combinatorial libraries aimed at discovering new lead molecules with potential biological activities. Research applications may include the development of novel antimicrobial agents, given the established role of thiophene derivatives in combating various microbial infections . Furthermore, its structure suggests potential utility in exploring anti-inflammatory, anticancer, and antioxidant activities, as these are prominent research areas for similar sulfur-containing heterocycles . The compound is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

1-(3-methoxyphenyl)sulfanyl-3-methylbutan-2-one

InChI

InChI=1S/C12H16O2S/c1-9(2)12(13)8-15-11-6-4-5-10(7-11)14-3/h4-7,9H,8H2,1-3H3

InChI Key

RITLYTUZFOGVDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CSC1=CC=CC(=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Methoxyphenyl)thio)-3-methylbutan-2-one typically involves the reaction of 3-methoxyphenylthiol with 3-methyl-2-butanone under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process is carried out in an organic solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Additionally, purification steps such as distillation or recrystallization are employed to isolate the compound from any by-products.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Methoxyphenyl)thio)-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylthio derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-((3-Methoxyphenyl)thio)-3-methylbutan-2-one exerts its effects is primarily through its interaction with specific molecular targets. The thioether linkage and the methoxyphenyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Research Findings and Implications

  • Antimalarial Potential: Thioether-ketones with electron-withdrawing groups (e.g., nitro-substituted phenyl) demonstrate potent antimalarial activity, suggesting that modifying the target compound’s aromatic group could enhance bioactivity .
  • Hydrogen Bonding : The thioether group’s reduced hydrogen-bonding capacity compared to oxygen analogs may lower solubility but improve membrane permeability .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-((3-Methoxyphenyl)thio)-3-methylbutan-2-one with optimal yield and purity?

Answer: The synthesis typically involves nucleophilic substitution where 3-methoxythiophenol reacts with 3-methylbutan-2-one under basic conditions. Key steps include:

  • Base selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous solvents like DMF or THF to deprotonate the thiol group .
  • Reaction optimization : Slow addition of the thiol component at 60–80°C under nitrogen atmosphere minimizes disulfide byproducts.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Yields >70% are achievable with strict moisture control .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

Answer:

  • ¹H NMR :
    • Aromatic protons (δ 7.3–6.8 ppm, multiplet, 3H for 3-methoxyphenyl).
    • Methoxy group (δ 3.8 ppm, singlet).
    • Methyl groups adjacent to ketone (δ 2.5 ppm, quartet) and branched methyl (δ 1.1 ppm, doublet) .
  • ¹³C NMR : Carbonyl carbon (~205 ppm), thioether-linked carbons (40–50 ppm), and methoxy carbon (~55 ppm) .
  • IR : C=O stretch (~1700 cm⁻¹), C-S stretch (~700 cm⁻¹), and aromatic C-H bends .
  • HRMS : Molecular ion peak at m/z 224.07 (C₁₂H₁₆O₂S⁺) confirms molecular weight .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?

Answer: Discrepancies may arise from assay variability (e.g., cell lines, concentrations) or impurities. Methodological solutions include:

  • Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple models (e.g., cancer cell lines vs. primary cells).
  • Target validation : Use radioligand binding assays (e.g., serotonin receptors) to confirm specificity .
  • Comparative SAR studies : Analyze analogs (e.g., 3-chlorophenyl derivatives) to identify critical substituents for activity .

Q. What computational approaches are effective in predicting the reactivity and interaction mechanisms of this compound with biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic (thioether sulfur) and electrophilic (ketone carbonyl) sites .
  • Molecular docking : Use AutoDock Vina to predict binding modes with targets (e.g., cytochrome P450 enzymes). Validate with experimental IC₅₀ data .
  • Molecular Dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS software) .

Q. Which crystallographic refinement strategies (e.g., SHELX) are optimal for determining the solid-state structure of this compound?

Answer:

  • Data collection : High-resolution (<1.0 Å) X-ray diffraction data at low temperature (100 K) reduces thermal motion artifacts .
  • SHELXL refinement :
    • Apply TWINABS for twinning correction if needed.
    • Use restraints for flexible groups (e.g., methoxy rotation).
    • Validate with R₁ < 5% and wR₂ < 10% .
  • Validation tools : Check residual electron density maps (<0.3 eÅ⁻³) and Hirshfeld surface analysis for intermolecular interactions .

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